Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H16BrN3O2S and a molecular weight of 382.3 g/mol . This compound features a piperidine ring substituted with a benzyl group and a 5-bromo-1,3,4-thiadiazole moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl bromide and 1,3,4-thiadiazole derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the thiadiazole moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups, such as azides or thiols.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring and thiadiazole moiety.
Scientific Research Applications
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of thiadiazole derivatives, including their antimicrobial and anticancer properties.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.
Mechanism of Action
The mechanism of action of Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission.
Pathways Involved: It may also influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-1,3,4-thiadiazole Derivatives: These compounds share the thiadiazole core and exhibit similar biological activities, such as acetylcholinesterase inhibition.
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones: These compounds also contain a bromine atom and a benzyl group, and are used in similar research contexts.
Uniqueness
Benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, a benzyl group, and a 5-bromo-1,3,4-thiadiazole moiety. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities .
Properties
CAS No. |
1255099-35-4 |
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Molecular Formula |
C15H16BrN3O2S |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
benzyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H16BrN3O2S/c16-14-18-17-13(22-14)12-7-4-8-19(9-12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
LVBUADBLVOECRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(S3)Br |
Origin of Product |
United States |
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